Substrate Preference of Valerophenone Synthase (VPS): Isobutyryl‑CoA vs. Isovaleryl‑CoA
Valerophenone synthase (VPS) from hop (Humulus lupulus) glandular trichomes catalyzes the condensation of malonyl‑CoA with either isobutyryl‑CoA (yielding phlorisobutyrophenone) or isovaleryl‑CoA (yielding phlorisovalerophenone) [1]. The Km for isobutyryl‑CoA is 10 µM, whereas the Km for isovaleryl‑CoA is 4 µM, indicating that VPS exhibits a 2.5‑fold higher affinity for the branched‑chain substrate that produces phlorisovalerophenone [1][2]. This kinetic preference has direct biosynthetic consequences: in hop protein extracts, phlorisovalerophenone is formed at a higher rate than phlorisobutyrophenone, correlating with the greater abundance of humulone (isovaleryl‑derived) relative to co‑humulone (isobutyryl‑derived) in hop cones [3].
| Evidence Dimension | Michaelis constant (Km) for acyl‑CoA starter substrates |
|---|---|
| Target Compound Data | Km for isobutyryl‑CoA = 10 µM |
| Comparator Or Baseline | Phlorisovalerophenone (via isovaleryl‑CoA); Km = 4 µM |
| Quantified Difference | 2.5‑fold higher affinity for isovaleryl‑CoA over isobutyryl‑CoA |
| Conditions | Purified VPS from hop glandular hairs, pH and temperature not specified in abstract |
Why This Matters
This kinetic difference explains why hop bitter acid profiles are skewed toward humulone (isovaleryl‑derived) and informs metabolic engineering strategies where selective enrichment of co‑humulone (isobutyryl‑derived) is desired.
- [1] Fung SY, Zuurbier KWM, Paniego NB, Scheffer JJC, Verpoorte R. Phlorisovalerophenone synthase, a novel polyketide synthase from hop (Humulus lupulus L.) cones. Planta Med. 1997;63(5):1033. View Source
- [2] KEGG ENZYME: 2.3.1.156. phloroisovalerophenone synthase. View Source
- [3] Zuurbier KWM, Fung SY, Scheffer JJC, Verpoorte R. Formation of aromatic intermediates in the biosynthesis of bitter acids in Humulus lupulus. Proc 26th Congr Eur Brew Conv. 1997:215‑221. View Source
